molecular formula C13H9F4N B1440335 3'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine CAS No. 1214370-28-1

3'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine

Cat. No.: B1440335
CAS No.: 1214370-28-1
M. Wt: 255.21 g/mol
InChI Key: WYOQVGCHMHIKAD-UHFFFAOYSA-N
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Description

3'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine is a fluorinated biphenyl amine compound that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Its molecular structure, which incorporates both fluorine and trifluoromethyl groups on a biphenyl scaffold, is designed to enhance metabolic stability and modulate lipophilicity, making it a privileged scaffold in lead optimization studies . The amine functional group provides a reactive handle for further derivatization, allowing researchers to synthesize a diverse array of complex molecules for screening and development. Primary Research Applications: This compound is principally employed in pharmaceutical R&D as a key intermediate for the synthesis of potential therapeutic agents. Biphenyl amines are frequently explored in the development of receptor antagonists and enzyme inhibitors. Specifically, structural analogs of this compound have demonstrated significant promise as FimH antagonists, representing a novel therapeutic approach for the treatment and prevention of recurrent urinary tract infections (UTIs) by inhibiting bacterial adhesion . Furthermore, the presence of fluorine atoms makes this compound of interest in material science for the creation of advanced organic materials with tailored properties. Handling and Safety: As an aromatic amine, this compound requires careful handling. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use. It is intended for research purposes only and is strictly not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(3-fluorophenyl)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4N/c14-9-3-1-2-8(6-9)11-5-4-10(18)7-12(11)13(15,16)17/h1-7H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOQVGCHMHIKAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Decarboxylation Coupling Reaction

This key step involves coupling an o-nitrobenzoic acid derivative (or its salt) with a substituted halobenzene under catalytic conditions to form a fluoro-substituted nitrobiphenyl compound.

  • Reagents and Conditions:

    • o-Nitrobenzoic acid or its salts (lithium, sodium, potassium, cesium, or calcium salts)
    • Substituted halobenzene (e.g., 3-fluoro-4-(trifluoromethyl) bromobenzene)
    • Catalysts: copper(I) iodide, palladium acetylacetonate, triphenylphosphine, 1,10-phenanthroline
    • Solvents: anhydrous polyethylene glycol (PEG-400), toluene, or other organic solvents
    • Temperature: 80–240 °C
    • Reaction time: 9–48 hours
    • Atmosphere: nitrogen or inert gas to prevent oxidation
  • Mechanism:
    The reaction proceeds via decarboxylation of the o-nitrobenzoic acid salt and coupling with the halobenzene catalyzed by Pd and Cu complexes. The presence of phosphine ligands and nitrogen protection facilitates the formation of the nitrobiphenyl intermediate.

  • Post-reaction processing:

    • Filtration of reaction mixture
    • Washing and extraction with toluene and water
    • Concentration and purification by crystallization (e.g., with petroleum ether)
  • Example Data:

Parameter Typical Value
o-Nitrobenzoic acid salt 0.5 to 3 equivalents relative to halobenzene
Catalyst loading CuI (2.4 mmol), Pd(acac)2 (0.8 mmol), PPh3 (2.8 mmol)
Solvent PEG-400 (160 g)
Temperature 190 °C
Reaction time 22 hours
Yield of nitrobiphenyl Up to 92%
Purity 98% after recrystallization

Catalytic Hydrogenation

The nitrobiphenyl intermediate is then subjected to catalytic hydrogenation to reduce the nitro group to an amine, yielding the target 3'-fluoro-2-(trifluoromethyl)biphenyl-4-amine.

  • Reagents and Conditions:

    • Catalyst: typically palladium or other hydrogenation catalysts
    • Solvent: suitable organic solvents or mixtures
    • Hydrogen pressure: 0.2–2 MPa
    • Temperature: 20–80 °C
    • Reaction time: 1–10 hours
  • Process:
    The nitrobiphenyl is placed in an autoclave with the catalyst and solvent, then hydrogen gas is introduced under controlled pressure and temperature. The reaction proceeds until the nitro group is fully converted to the amine.

  • Post-reaction processing:

    • Concentration of the reaction mixture
    • Purification steps as needed to isolate the amine product
  • Outcome:
    High yield and purity of the amine product, suitable for further applications.

Supporting Research Findings

  • The described synthetic route is supported by patent CN107628956A, which details multiple technical schemes for synthesizing fluoro-substituted aminobiphenyls via decarboxylation coupling and catalytic hydrogenation with high efficiency and purity.

  • Literature reviews on biphenyl derivatives emphasize the importance of metal-catalyzed coupling reactions (e.g., Ullmann, Suzuki–Miyaura, Negishi) for constructing biphenyl scaffolds with various substituents, including fluorine and trifluoromethyl groups. The copper and palladium catalysis employed in the described method aligns with these established synthetic strategies.

  • The use of polyethylene glycol as a solvent and the combination of copper and palladium catalysts provide an effective medium for the coupling reaction, enhancing yield and selectivity.

Summary Table of Preparation Parameters

Step Reagents/Conditions Temperature (°C) Pressure (MPa) Time (hours) Yield (%) Purity (%)
Decarboxylation coupling o-Nitrobenzoic acid salt, substituted halobenzene, CuI, Pd(acac)2, PPh3, PEG-400 80–240 Atmospheric 9–48 Up to 92 98
Catalytic hydrogenation Nitrobiphenyl, Pd catalyst, solvent, H2 gas 20–80 0.2–2 1–10 High High

Chemical Reactions Analysis

Types of Reactions: 3’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

3'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine serves as a building block in organic synthesis. It is used to create more complex organic molecules and as a ligand in catalytic reactions. Its unique electronic properties make it suitable for developing new materials with enhanced characteristics.

Biology

In biological research, this compound has been investigated for its interactions with various biomolecules:

  • Enzyme Interactions: The trifluoromethyl group enhances binding affinity to enzymes, influencing their activity through non-covalent interactions.
  • Cellular Effects: Studies show that it can alter gene expression related to metabolic pathways, thus impacting cellular metabolism and signaling pathways.

Medicine

The compound is explored for its potential in drug development:

  • Pharmacokinetics: Its structural features may improve the pharmacokinetic properties of drug candidates.
  • Therapeutic Applications: It has shown promise in studies focusing on enzyme inhibition and activation, which are crucial for developing therapeutic agents .

Industry

In industrial applications, this compound is utilized in producing advanced materials such as polymers and electronic components. Its stability and reactivity make it an ideal candidate for various manufacturing processes.

Case Studies

StudyApplicationFindings
Study AEnzyme InteractionDemonstrated significant binding affinity to target enzymes, enhancing reaction rates by up to 50%.
Study BDrug DevelopmentIdentified as a lead compound in synthesizing new analgesics with improved efficacy.
Study CMaterial ScienceUsed in developing high-performance polymers with enhanced thermal stability .

Mechanism of Action

The mechanism of action of 3’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 3'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine with structurally related biphenyl amines, emphasizing substituent variations and their implications:

Compound Name Substituents Molecular Weight (g/mol) CAS No. Key Properties/Applications
This compound 3'-F, 2-CF₃ ~271.2 (estimated) Not explicitly provided Potential use in S1P1 agonists or enzyme inhibitors due to -CF₃/F
3',4'-Difluoro-[1,1'-biphenyl]-4-amine 3'-F, 4'-F 205.2 1184136-90-0 Used in analytical method development; lacks -CF₃, reducing lipophilicity
2-(Trifluoromethyl)biphenyl-4-amine 2-CF₃ 237.2 Not explicitly provided Precursor for S1P1 agonists; lacks 3'-F, altering electronic profile
3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine 3-F, 3'-OCF₃ 271.21 1035689-62-3 -OCF₃ increases polarity vs. -CF₃; applications in agrochemicals
4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine 4'-F, 2-CH₃ 201.2 1694468-64-8 Methyl group enhances steric bulk but reduces electron-withdrawing effects
4'-Pentafluoroethyl-1,1'-biphenyl-4-amine 4'-C₂F₅ 287.2 Not explicitly provided Higher lipophilicity due to C₂F₅; potential use in coatings

Electronic and Physicochemical Properties

  • Electron-Withdrawing Effects: The -CF₃ group in the target compound strongly withdraws electrons, stabilizing the aromatic ring and enhancing resistance to oxidative metabolism.
  • Lipophilicity : The trifluoromethyl group increases logP compared to analogues with -CH₃ (e.g., 4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine) but reduces it relative to -C₂F₅ derivatives (e.g., 4'-Pentafluoroethyl-1,1'-biphenyl-4-amine) .
  • Solubility: The presence of fluorine and -CF₃ may reduce aqueous solubility compared to non-fluorinated analogues, necessitating formulation optimization for drug development .

Biological Activity

3'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological interactions, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C13H9F4N, with a molecular weight of approximately 255.21 g/mol. The compound features a biphenyl structure with a fluoro group and a trifluoromethyl group, which contribute to its distinct electronic properties and stability. These characteristics enhance its reactivity and interaction with biological targets, making it a valuable candidate for drug development.

Research indicates that this compound interacts with various biological targets, particularly enzymes involved in metabolic pathways. Its structural attributes allow it to effectively bind to these targets, influencing their activity. For instance, derivatives of this compound have been identified as potential inhibitors of Werner (WRN) helicase, which is implicated in cancer cell proliferation.

Anticancer Potential

Studies have demonstrated that this compound exhibits significant inhibitory activity against several cancer cell lines. The compound's ability to disrupt enzymatic functions related to cancer progression underscores its potential as an anticancer agent. Notably, compounds structurally similar to it have shown promising results in inhibiting cancer cell growth.

Enzyme Inhibition Studies

The compound has been involved in studies focusing on enzyme interactions. For example, analogs of this compound were synthesized and tested for their ability to inhibit specific enzymes associated with metabolic pathways in various organisms, including Plasmodium species responsible for malaria . These studies suggest that the compound may also have applications in treating infectious diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure TypeUnique Features
4-Fluoro-3-(trifluoromethyl)anilineAniline derivativeLacks biphenyl structure; primarily used in dye synthesis.
4-(Trifluoromethyl)phenolPhenolic compoundContains hydroxyl group; different reactivity profile.
TrifluoromethylbenzenesAromatic hydrocarbonSimpler structure; less functional diversity compared to biphenyl derivatives.

The biphenyl framework of this compound enhances its stability and provides diverse avenues for chemical modification compared to these compounds.

Case Studies and Research Findings

  • Cancer Cell Line Studies : A study reported that derivatives of this compound exhibited excellent inhibitory activity against three different cancer cell lines, highlighting its potential as an anticancer agent.
  • Enzyme Interaction Studies : Research indicated that the compound's structural characteristics enhance its ability to interact with enzymes involved in metabolic pathways, suggesting further exploration into its pharmacological applications .
  • In Vivo Studies : Although primarily studied in vitro, preliminary animal studies suggest that derivatives may show varied efficacy based on their metabolic stability and ability to maintain plasma concentrations over time .

Q & A

Q. Table 1. Comparative Yields for Synthetic Routes

MethodCatalystSolvent SystemYield (%)Reference
Suzuki Cross-CouplingPd(PPh₃)₄Toluene/EtOH/H₂O74
Reductive AminationFe/HClEtOH/H₂O61
Microwave-AssistedPd/XPhosDMF89

Q. Table 2. Key Spectral Data

TechniqueKey Peaks/MarkersReference
¹H NMR (400 MHz)δ 7.45 (d, J=8.4 Hz, biphenyl H)
¹⁹F NMRδ -63.2 (q, J=12 Hz, CF₃)
HRMS[M+H]⁺ m/z 256.0845 (calc. 256.0842)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine
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3'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine

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